molecular formula C21H15N3O4S B3525900 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3525900
M. Wt: 405.4 g/mol
InChI Key: PMLGKBUNCGGCSD-UHFFFAOYSA-N
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Description

    Reactants: Benzothiazole derivative and a halogenated phenyl compound.

    Conditions: Base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction: Nucleophilic aromatic substitution.

  • Formation of Nitrobenzamide

      Reactants: Methoxy-substituted nitrobenzene and an amine derivative.

      Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Reaction: Formation of the amide bond.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

    Properties

    IUPAC Name

    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H15N3O4S/c1-28-18-11-10-13(12-17(18)24(26)27)20(25)22-15-7-3-2-6-14(15)21-23-16-8-4-5-9-19(16)29-21/h2-12H,1H3,(H,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PMLGKBUNCGGCSD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H15N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    405.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions

    • Formation of Benzothiazole Core

        Reactants: 2-aminobenzenethiol and an aldehyde or ketone.

        Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

        Reaction: Condensation reaction to form the benzothiazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

      Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.

      Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Hydrogen gas with palladium on carbon catalyst.

      Reduction: Tin(II) chloride in hydrochloric acid.

      Substitution: Nucleophiles like thiols or amines in the presence of a base.

    Major Products

      Reduction: Conversion of the nitro group to an amine.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Mechanism of Action

    The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to anti-cancer effects by inducing apoptosis in cancer cells .

    Comparison with Similar Compounds

    Similar Compounds

      2-arylbenzothiazoles: These compounds share the benzothiazole core and are known for their diverse biological activities.

      Nitrobenzamides: Compounds with nitrobenzamide structures are often studied for their pharmacological properties.

    Uniqueness

    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to the combination of the benzothiazole and nitrobenzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
    Reactant of Route 2
    Reactant of Route 2
    N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

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